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Compound of Interest

Compound Name: 2-lodobutane, (2S)-

Cat. No.: B8253716

An In-depth Technical Guide to (S)-2-lodobutane

This technical guide provides comprehensive information on (S)-2-lodobutane for researchers,
scientists, and professionals in drug development. It covers the compound's nhomenclature,
physicochemical properties, synthesis, and key reactions, with a focus on experimental details
and mechanistic understanding.

Compound Identification

(S)-2-lodobutane is a chiral haloalkane that serves as a valuable intermediate in stereospecific
organic synthesis.

Identifier Value

IUPAC Name (2S)-2-iodobutane[1]

CAS Number 29882-56-2[1]

Synonyms (S)-(+)-2-lodobutane, (+)-2-lodobutane[1]
Molecular Formula CaHol[1]

Molecular Weight 184.02 g/mol [1]

Physicochemical and Spectroscopic Data
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The physical properties of (S)-2-lodobutane are identical to its enantiomer and the racemic

mixture. Spectroscopic data provides the basis for its structural characterization.

Table 2.1: Physical Properties of 2-lodobutane

Property Value

Appearance Colorless liquid with an ether-like odor[2]
Melting Point -104 °C[3][4]

Boiling Point 119-120 °CJ3][4]

Density 1.598 g/mL at 25 °C[4][5]

Refractive Index (n2°/D)

1.499[4][5]

Solubility

Insoluble in water; soluble in alcohol and diethyl
ether[4][5]

Flash Point

24 °C (75.2 °F)[5]

Table 2.2: Spectroscopic Data for 2-lodobutane

Spectrum Key Features
'H NMR Four distinct proton environments are observed.
[61[7]
The spectrum shows four resonance signals,
13C NMR corresponding to the four unique carbon atoms.

[6]

Infrared (IR)

Characteristic absorptions include C-I stretching
(~500-600 cm~1), C-H bending (~1365-1470
cm~1), and C-H stretching (~2845-2975 cm~1).

[6]

Mass Spectrometry (MS)

Prominent fragment ions are observed at m/z =
29 and 41, with a small peak for ionized iodine
at m/z = 127.[6]
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Synthesis and Reactions

(S)-2-lodobutane is typically synthesized and utilized in reactions that require stereochemical
control, primarily through Sn2 mechanisms.

Synthesis via Sn2 Reaction

A common method for preparing (S)-2-lodobutane is via a nucleophilic substitution reaction that
proceeds with an inversion of stereochemistry (Walden inversion). To obtain the (S)-
enantiomer, the starting material must have the (R)-configuration at the stereocenter.

Experimental Protocol: Synthesis of (S)-2-lodobutane from (R)-2-Butanol

This protocol is based on a two-step process involving the conversion of the alcohol to a better
leaving group (tosylate), followed by substitution with iodide.

e Preparation of (R)-butan-2-yl tosylate:

[¢]

Dissolve (R)-2-butanol in pyridine at 0 °C.

o Slowly add p-toluenesulfonyl chloride (TsCl) in a 1:1.1 molar ratio (alcohol:TsCl).

o Stir the mixture at O °C for several hours until the reaction is complete (monitored by TLC).
o Pour the reaction mixture into cold dilute HCI and extract the product with diethyl ether.

o Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry
over anhydrous magnesium sulfate.

o Remove the solvent under reduced pressure to yield the crude (R)-butan-2-yl tosylate.
o Substitution with lodide (Finkelstein Reaction):

o Dissolve the crude (R)-butan-2-yl tosylate in acetone.

o Add sodium iodide (Nal) in a 1.5-fold molar excess.

o Reflux the mixture for several hours. The precipitation of sodium tosylate indicates the
progress of the reaction.
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o After cooling to room temperature, filter off the precipitate.
o Remove the acetone from the filtrate under reduced pressure.

o Dissolve the residue in diethyl ether and wash with water and 5% sodium thiosulfate
solution to remove any remaining iodine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.
o Purify the resulting (S)-2-lodobutane by distillation.
Below is a diagram illustrating the workflow for this synthesis.

Caption: General experimental workflow for the synthesis of (S)-2-lodobutane.

Key Reactions

(S)-2-lodobutane is an excellent substrate for Sn2 reactions due to the good leaving group
ability of iodide. These reactions proceed with an inversion of configuration.

Sn2 Reaction Mechanism

The Sn2 reaction is a single-step (concerted) process where a nucleophile attacks the
electrophilic carbon from the side opposite to the leaving group (backside attack). This leads to
an inversion of the stereochemical configuration at the carbon center.

Caption: Sn2 mechanism showing backside attack and inversion of configuration.

Racemization with Sodium lodide

When optically active (S)-2-lodobutane is treated with sodium iodide in acetone, it can undergo
racemization. This occurs because the iodide ion acts as both the nucleophile and the leaving
group. Each Sn2 reaction with an iodide ion inverts the stereocenter. Over time, this leads to an
equilibrium mixture of both the (S) and (R) enantiomers, resulting in a racemic mixture that is
optically inactive.[8][9]

Caption: Racemization of (S)-2-lodobutane via repeated Walden inversions.

Applications in Research and Development
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(S)-2-lodobutane is a key building block in the synthesis of chiral molecules. Its defined
stereochemistry allows for the creation of specific enantiomers of more complex structures,
which is critical in the development of pharmaceuticals and other bioactive compounds where
stereoisomers can have vastly different biological activities. Its utility as a reactive intermediate
makes it a staple in synthetic organic chemistry for introducing a sec-butyl group with
stereochemical precision.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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